1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate
Overview
Description
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate (1-t-Bu-2-Me-2-Et-Pyr-1,2-dicarboxylate) is an organic compound that has been studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a member of the pyrrolidine family, which is composed of five-membered heterocyclic compounds that feature a nitrogen atom at the bridgehead. This compound has been found to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral properties.
Scientific Research Applications
Chiral Auxiliary and Building Block in Peptide Synthesis
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate has been utilized in the field of synthetic organic chemistry. Studer, Hintermann, and Seebach (1995) demonstrated its use as a chiral auxiliary and a building block in dipeptide synthesis. This compound was employed in the preparation of enantiomerically pure 2-methyl-3-phenylpropanoic acid and other derivatives with high enantiomer ratios, highlighting its utility in stereoselective synthesis (Studer, Hintermann, & Seebach, 1995).
Antimicrobial Activity
In the field of medicinal chemistry, derivatives of 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate have shown potential in antimicrobial applications. Sreekanth and Jha (2020) developed a microwave-assisted synthesis of novel pyrrolidine derivatives, including 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, which exhibited promising antimicrobial properties (Sreekanth & Jha, 2020).
NMR Tag for Protein Research
The compound's derivatives have also been explored in protein research. Chen et al. (2015) investigated O-tert-Butyltyrosine, a derivative, as an NMR tag for studying high-molecular-weight systems and measuring ligand binding affinities. This research underscores the compound's potential in biochemical analysis and protein structure elucidation (Chen et al., 2015).
Synthesis of Chiral Compounds
Further emphasizing its role in stereoselective synthesis, Roland and Mangeney (2000) developed a diastereoselective synthesis of tert-butyl-1,2-diamines from the addition of tert-butylmagnesium chloride to bisimines derived from this compound. This highlights its application in the synthesis of chiral diamines and other complex organic molecules (Roland & Mangeney, 2000).
Dynamic Kinetic Resolution
Nunami, Kubota, and Kubo (1994) explored a novel type of dynamic kinetic resolution using derivatives of 1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate as a chiral auxiliary. This research demonstrates the compound's utility in asymmetric synthesis, particularly in the stereoselective formation of complex organic compounds (Nunami, Kubota, & Kubo, 1994).
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-ethylpyrrolidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-6-13(10(15)17-5)8-7-9-14(13)11(16)18-12(2,3)4/h6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNPLPNINSNWQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl 2-methyl 2-ethylpyrrolidine-1,2-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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